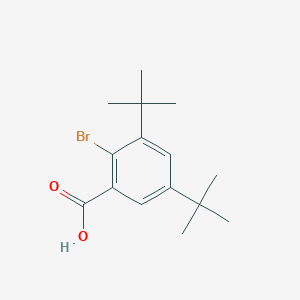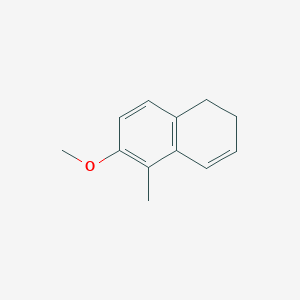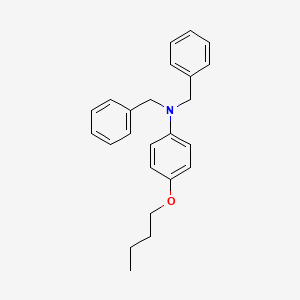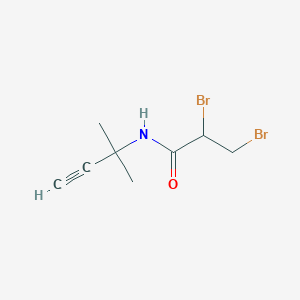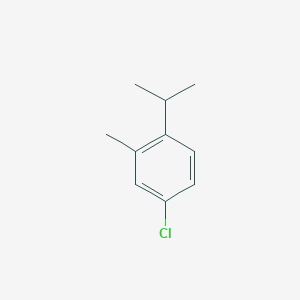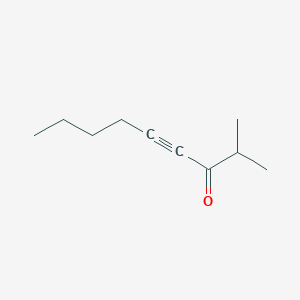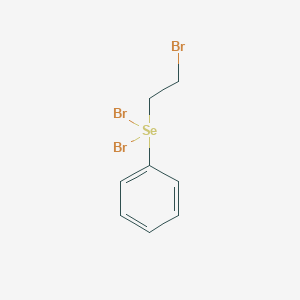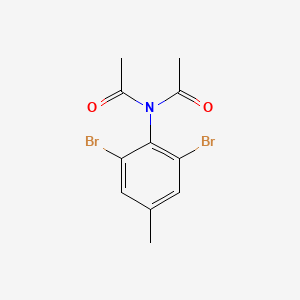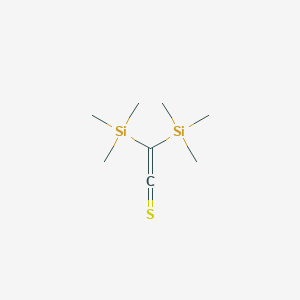![molecular formula C25H30N6S2 B14515005 3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] CAS No. 62575-64-8](/img/structure/B14515005.png)
3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] is a chemical compound known for its unique structure and properties. It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of two triazole rings connected by a methylene bridge, with additional substituents including methylphenyl and propylsulfanyl groups.
Preparation Methods
The synthesis of 3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent condensation reactions. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide, and catalysts like sodium ethoxide or potassium carbonate. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of triazole rings to dihydrotriazoles.
Substitution: Nucleophilic substitution reactions can occur at the methylphenyl or propylsulfanyl groups, using reagents like sodium hydride or alkyl halides. Major products from these reactions include substituted triazoles with varying functional groups.
Scientific Research Applications
3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for studies on antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] involves its interaction with molecular targets such as enzymes and receptors. The triazole rings can form coordination complexes with metal ions, influencing enzymatic activity. Additionally, the compound’s substituents can interact with hydrophobic pockets in proteins, modulating their function. Pathways involved in its action include inhibition of enzyme activity, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Compared to other triazole derivatives, 3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] is unique due to its specific substituents and methylene bridge. Similar compounds include:
3,3’-Methylenebis[4-(4-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]: Differing only in the position of the methyl group on the phenyl ring.
3,3’-Methylenebis[4-(3-methylphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazole]: Featuring an ethylsulfanyl group instead of a propylsulfanyl group.
3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-oxazole]: Containing an oxazole ring instead of a triazole ring.
These comparisons highlight the structural diversity within this class of compounds and their potential for various applications.
Properties
CAS No. |
62575-64-8 |
|---|---|
Molecular Formula |
C25H30N6S2 |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
4-(3-methylphenyl)-3-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-5-propylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C25H30N6S2/c1-5-13-32-24-28-26-22(30(24)20-11-7-9-18(3)15-20)17-23-27-29-25(33-14-6-2)31(23)21-12-8-10-19(4)16-21/h7-12,15-16H,5-6,13-14,17H2,1-4H3 |
InChI Key |
XQECQCVYBAOCDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC(=C2)C)CC3=NN=C(N3C4=CC=CC(=C4)C)SCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


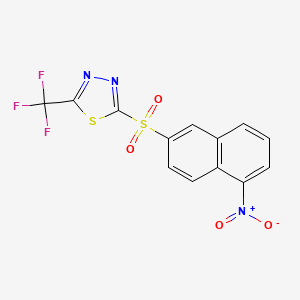
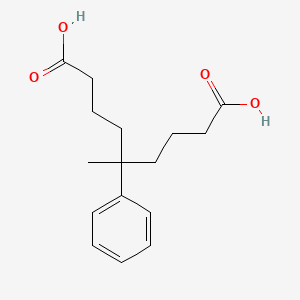

![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
